molecular formula C16H21N9O3S2 B2817770 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide CAS No. 886902-29-0

2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2817770
CAS RN: 886902-29-0
M. Wt: 451.52
InChI Key: YWJAEJVOJQFSTF-UHFFFAOYSA-N
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Description

The compound “2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide” is a unique chemical with the linear formula: C18H21N7O3S . It has a molecular weight of 415.477 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula: C18H21N7O3S . This indicates that it contains 18 carbon atoms, 21 hydrogen atoms, 7 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . For a detailed molecular structure, it would be best to refer to specialized chemical structure databases or software.

Scientific Research Applications

Antiviral Activity

Derivatives of triazine have been synthesized and evaluated for their antiviral properties. For example, Demchenko et al. (2020) synthesized derivatives of (4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide and evaluated their antiviral activity against the influenza A virus H1N1 California/07/2009, demonstrating high antiviral activity in vitro with an effective concentration (EC50) of 0.6 µg/ml and a selectivity index (SI) > 170, suggesting potential for further study as antiviral agents (Demchenko et al., 2020).

Anticancer and Antimicrobial Activities

Compounds incorporating triazine cores have shown promise in anticancer and antimicrobial activities. Riyadh et al. (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives with observed anticancer and antimicrobial effects, highlighting the versatility of triazine derivatives in the development of new therapeutic agents (Riyadh et al., 2013).

Insecticidal Activity

The synthesis of novel heterocycles incorporating a thiadiazole moiety, derived from triazine compounds, has been explored for potential insecticidal applications against pests like the cotton leafworm, Spodoptera littoralis. Fadda et al. (2017) developed new heterocycles that were evaluated for their insecticidal properties, providing a basis for the development of environmentally friendly insecticides (Fadda et al., 2017).

Enzyme Inhibition

Research on triazine derivatives has also extended to enzyme inhibition as a therapeutic strategy. Shukla et al. (2012) synthesized BPTES analogs, including triazine derivatives, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), showing promise in the attenuation of cancer cell growth both in vitro and in vivo (Shukla et al., 2012).

properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N9O3S2/c1-3-18-13-21-14(19-4-2)25-15(22-13)23-24-16(25)29-9-12(26)20-10-5-7-11(8-6-10)30(17,27)28/h5-8H,3-4,9H2,1-2H3,(H,20,26)(H2,17,27,28)(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJAEJVOJQFSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N9O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

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